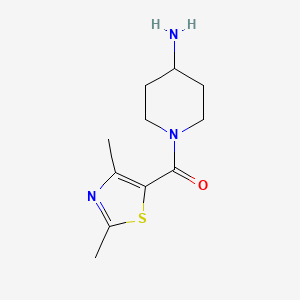

(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

CAS No.: 1693856-46-0

Cat. No.: VC3109588

Molecular Formula: C11H17N3OS

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1693856-46-0 |

|---|---|

| Molecular Formula | C11H17N3OS |

| Molecular Weight | 239.34 g/mol |

| IUPAC Name | (4-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |

| Standard InChI | InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-9(12)4-6-14/h9H,3-6,12H2,1-2H3 |

| Standard InChI Key | UISCXSJYAVLQSV-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N |

| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N |

Introduction

Chemical Identity and Structural Properties

(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is characterized by a 2,4-dimethylthiazole ring connected to a 4-aminopiperidine group through a carbonyl bridge. The thiazole component contains methyl substituents at positions 2 and 4, while the piperidine ring features an amino group at position 4. This structural arrangement contributes to the compound's distinct chemical reactivity and potential pharmacological properties.

The key physical and chemical properties of this compound are summarized in Table 1:

Table 1: Physical and Chemical Properties of (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

| Property | Value |

|---|---|

| CAS Number | 1693856-46-0 |

| Molecular Formula | C₁₁H₁₇N₃OS |

| Molecular Weight | 239.3372 g/mol |

| SMILES Notation | NC1CCN(CC1)C(=O)c1sc(nc1C)C |

| Parent Compound | Not specified in available data |

| Creation Date | Not specified in available data |

| Modification Date | April 9, 2025 (most recent) |

The compound contains multiple functional groups including:

-

A thiazole heterocycle (five-membered ring with sulfur and nitrogen atoms)

-

Two methyl substituents on the thiazole ring

-

A carbonyl (C=O) group serving as a linker

-

A piperidine ring (six-membered nitrogen-containing heterocycle)

-

A primary amine (NH₂) at the 4-position of the piperidine ring

Structural Analogs and Related Compounds

Understanding the relationship between (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone and structurally similar compounds provides valuable insights into its potential applications. Several structural analogs have been identified in the literature, as shown in Table 2:

Table 2: Structural Analogs of (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

A notable structural analog is (4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, which differs only in the positioning of the amino group on the piperidine ring. This compound (CAS: 1593291-63-4) has a slightly higher molecular weight of 253.36 g/mol due to the additional methylene group between the piperidine ring and the amino functionality .

Structure-Activity Relationships and Pharmacological Considerations

Based on analysis of structurally related compounds, several features of (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone may be important for potential biological activity:

Key Structural Elements

-

Thiazole Ring: Often contributes to binding interactions with target proteins through its aromatic character and heteroatoms

-

Methyl Substituents: Influence electron density and hydrophobicity

-

Carbonyl Linker: Provides conformational flexibility and hydrogen bonding capabilities

-

Amino Group: Can participate in key hydrogen bonding interactions as a hydrogen donor

-

Piperidine Ring: Provides a scaffold for precise spatial arrangement of functional groups

Pharmacophoric Features

The compound contains several pharmacophoric features that could contribute to drug-like properties:

-

Hydrogen bond acceptors (carbonyl oxygen, thiazole nitrogen)

-

Hydrogen bond donors (primary amine)

-

Lipophilic centers (thiazole ring, methyl groups)

-

Basic nitrogen (piperidine)

Future Research Directions

Future investigations involving (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone could focus on:

-

Detailed Biological Activity Profiling: Comprehensive screening against various biological targets to determine specific activities

-

Structure-Activity Relationship Studies: Systematic modification of key structural elements to optimize activity

-

Improved Synthetic Routes: Development of more efficient and scalable synthetic methodologies

-

Combination with Other Pharmacophores: Integration into more complex molecules with multi-target activities

-

Pharmacokinetic Optimization: Modification to improve drug-like properties such as solubility, permeability, and metabolic stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume